tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate
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Overview
Description
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of tert-butyl, bromo, tert-butoxycarbonyl, and fluorine substituents on a benzoate core. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate typically involves the esterification of 3-bromo-2-hydroxy-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzoate core.
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction reactions can produce the corresponding alcohols.
Scientific Research Applications
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((tert-butoxycarbonyl)oxy)-3-bromo-2-fluorobenzoate
- tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-4-fluorobenzoate
- tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-5-fluorobenzoate
Uniqueness
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and selectivity. The presence of both bromine and fluorine atoms on the benzoate core provides unique opportunities for selective functionalization and derivatization .
Properties
Molecular Formula |
C16H20BrFO5 |
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Molecular Weight |
391.23 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C16H20BrFO5/c1-15(2,3)22-13(19)11-10(18)8-7-9(17)12(11)21-14(20)23-16(4,5)6/h7-8H,1-6H3 |
InChI Key |
BGPZTYDPUFSHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)F |
Origin of Product |
United States |
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